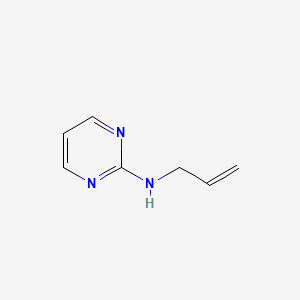
1,1,3-Trifluoroprop-1-ene
Overview
Description
1,1,3-Trifluoroprop-1-ene is an organic compound with the molecular formula C₃H₃F₃ It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Trifluoroprop-1-ene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 3-chloro-1,1,1-trifluoropropane in the presence of a base, such as an aqueous base, in an aqueous solvent component . Another method includes the reaction of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols under base-mediated conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydrohalogenation processes, utilizing robust reaction conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Trifluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in this compound can undergo addition reactions with various reagents, such as halogens and hydrogen halides.
Polymerization: This compound can also undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions:
Base-Mediated Reactions: Bases such as sodium hydroxide are commonly used in the dehydrohalogenation process.
Catalysts: Transition metal catalysts, such as nickel and cobalt, are used in alkylation and arylation reactions.
Major Products Formed:
Scientific Research Applications
1,1,3-Trifluoroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine: Fluorinated compounds, including this compound, are studied for their potential use in drug development due to their unique properties, such as increased metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,1,3-Trifluoroprop-1-ene involves its reactivity due to the presence of the fluorine atoms and the double bond. The fluorine atoms increase the electrophilicity of the compound, making it more reactive towards nucleophiles. The double bond allows for addition reactions, which are fundamental in its chemical transformations .
Comparison with Similar Compounds
1,1,1-Trifluoropropane: Similar in structure but lacks the double bond, making it less reactive in addition reactions.
3,3,3-Trifluoroprop-1-ene: Similar but with different fluorine atom positioning, affecting its reactivity and applications.
Uniqueness: 1,1,3-Trifluoroprop-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a double bond, which imparts distinct reactivity and makes it valuable in various synthetic applications.
Properties
IUPAC Name |
1,1,3-trifluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3/c4-2-1-3(5)6/h1H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZZGOOCQOQVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629199 | |
| Record name | 1,1,3-Trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58777-31-4 | |
| Record name | 1,1,3-Trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(IODOMETHYL)-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOL-6-OL](/img/structure/B3031558.png)
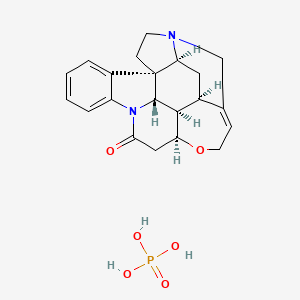
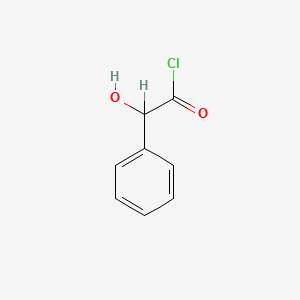

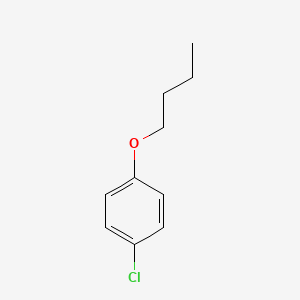
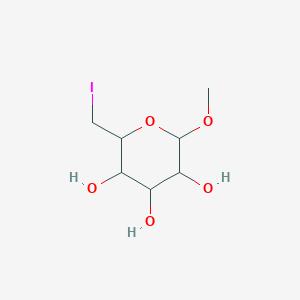
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3031570.png)

